1-[(Diphenylmethyl)amino]-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol 1-[(Diphenylmethyl)amino]-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 780783-82-6
VCID: VC0503029
InChI: InChI=1S/C24H23N3O3/c28-21(16-29-22-13-11-20(12-14-22)24-27-26-17-30-24)15-25-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,17,21,23,25,28H,15-16H2
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(COC3=CC=C(C=C3)C4=NN=CO4)O
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5g/mol

1-[(Diphenylmethyl)amino]-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol

CAS No.: 780783-82-6

Main Products

VCID: VC0503029

Molecular Formula: C24H23N3O3

Molecular Weight: 401.5g/mol

1-[(Diphenylmethyl)amino]-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol - 780783-82-6

CAS No. 780783-82-6
Product Name 1-[(Diphenylmethyl)amino]-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Molecular Formula C24H23N3O3
Molecular Weight 401.5g/mol
IUPAC Name 1-(benzhydrylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Standard InChI InChI=1S/C24H23N3O3/c28-21(16-29-22-13-11-20(12-14-22)24-27-26-17-30-24)15-25-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,17,21,23,25,28H,15-16H2
Standard InChIKey ABNFXKHGHIDLGX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(COC3=CC=C(C=C3)C4=NN=CO4)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(COC3=CC=C(C=C3)C4=NN=CO4)O
PubChem Compound 3864260
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator